Cas no 1231247-54-3 (Benzoic acid, 2-bromo-3-propyl-)

Benzoic acid, 2-bromo-3-propyl- structure
1231247-54-3 structure
Produktname:Benzoic acid, 2-bromo-3-propyl-
CAS-Nr.:1231247-54-3
MF:C10H11BrO2
MW:243.097142457962
CID:6636747

Benzoic acid, 2-bromo-3-propyl- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzoic acid, 2-bromo-3-propyl-
    • Inchi: 1S/C10H11BrO2/c1-2-4-7-5-3-6-8(9(7)11)10(12)13/h3,5-6H,2,4H2,1H3,(H,12,13)
    • InChI-Schlüssel: UVZGIVBJEAQULQ-UHFFFAOYSA-N
    • Lächelt: C(O)(=O)C1=CC=CC(CCC)=C1Br

Experimentelle Eigenschaften

  • Dichte: 1.451±0.06 g/cm3(Predicted)
  • Siedepunkt: 334.5±35.0 °C(Predicted)
  • pka: 2.91±0.10(Predicted)

Benzoic acid, 2-bromo-3-propyl- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  18 h, reflux
2.1 Reagents: Sulfuric acid ;  2.5 h, reflux
3.1 Reagents: Barium hydroxide Solvents: Methanol ;  24 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Thionyl chloride Solvents: Chloroform ;  2 h, reflux
5.1 Solvents: Benzene ;  2.5 h, reflux
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  4 h
7.1 Reagents: Ozone Solvents: Dichloromethane ;  40 min, -50 - -30 °C
7.2 Reagents: Dimethyl sulfide ;  15 min
7.3 Reagents: Water
8.1 Reagents: Potassium hydroxide Solvents: Methanol ;  overnight
8.2 Reagents: Hydrochloric acid Solvents: Water
9.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
10.1 Reagents: Sulfuric acid Solvents: Benzene ,  Water ;  3 min, reflux
11.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Referenz
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  4 h
2.1 Reagents: Ozone Solvents: Dichloromethane ;  40 min, -50 - -30 °C
2.2 Reagents: Dimethyl sulfide ;  15 min
2.3 Reagents: Water
3.1 Reagents: Potassium hydroxide Solvents: Methanol ;  overnight
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
5.1 Reagents: Sulfuric acid Solvents: Benzene ,  Water ;  3 min, reflux
6.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Referenz
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Barium hydroxide Solvents: Methanol ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Thionyl chloride Solvents: Chloroform ;  2 h, reflux
3.1 Solvents: Benzene ;  2.5 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  4 h
5.1 Reagents: Ozone Solvents: Dichloromethane ;  40 min, -50 - -30 °C
5.2 Reagents: Dimethyl sulfide ;  15 min
5.3 Reagents: Water
6.1 Reagents: Potassium hydroxide Solvents: Methanol ;  overnight
6.2 Reagents: Hydrochloric acid Solvents: Water
7.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
8.1 Reagents: Sulfuric acid Solvents: Benzene ,  Water ;  3 min, reflux
9.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Referenz
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Referenz
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Ozone Solvents: Dichloromethane ;  40 min, -50 - -30 °C
1.2 Reagents: Dimethyl sulfide ;  15 min
1.3 Reagents: Water
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  overnight
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
4.1 Reagents: Sulfuric acid Solvents: Benzene ,  Water ;  3 min, reflux
5.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Referenz
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Benzene ;  2.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  4 h
3.1 Reagents: Ozone Solvents: Dichloromethane ;  40 min, -50 - -30 °C
3.2 Reagents: Dimethyl sulfide ;  15 min
3.3 Reagents: Water
4.1 Reagents: Potassium hydroxide Solvents: Methanol ;  overnight
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
6.1 Reagents: Sulfuric acid Solvents: Benzene ,  Water ;  3 min, reflux
7.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Referenz
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ;  2.5 h, reflux
2.1 Reagents: Barium hydroxide Solvents: Methanol ;  24 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Thionyl chloride Solvents: Chloroform ;  2 h, reflux
4.1 Solvents: Benzene ;  2.5 h, reflux
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  4 h
6.1 Reagents: Ozone Solvents: Dichloromethane ;  40 min, -50 - -30 °C
6.2 Reagents: Dimethyl sulfide ;  15 min
6.3 Reagents: Water
7.1 Reagents: Potassium hydroxide Solvents: Methanol ;  overnight
7.2 Reagents: Hydrochloric acid Solvents: Water
8.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
9.1 Reagents: Sulfuric acid Solvents: Benzene ,  Water ;  3 min, reflux
10.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Referenz
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Benzene ,  Water ;  3 min, reflux
2.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Referenz
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt
1.2 Reagents: Cadmium chloride
2.1 Solvents: Benzene ;  2.5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  4 h
4.1 Reagents: Ozone Solvents: Dichloromethane ;  40 min, -50 - -30 °C
4.2 Reagents: Dimethyl sulfide ;  15 min
4.3 Reagents: Water
5.1 Reagents: Potassium hydroxide Solvents: Methanol ;  overnight
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
7.1 Reagents: Sulfuric acid Solvents: Benzene ,  Water ;  3 min, reflux
8.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Referenz
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Chloroform ;  2 h, reflux
2.1 Solvents: Benzene ;  2.5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  4 h
4.1 Reagents: Ozone Solvents: Dichloromethane ;  40 min, -50 - -30 °C
4.2 Reagents: Dimethyl sulfide ;  15 min
4.3 Reagents: Water
5.1 Reagents: Potassium hydroxide Solvents: Methanol ;  overnight
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
7.1 Reagents: Sulfuric acid Solvents: Benzene ,  Water ;  3 min, reflux
8.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Referenz
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
2.1 Reagents: Sulfuric acid Solvents: Benzene ,  Water ;  3 min, reflux
3.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Referenz
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  overnight
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
3.1 Reagents: Sulfuric acid Solvents: Benzene ,  Water ;  3 min, reflux
4.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Referenz
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Benzoic acid, 2-bromo-3-propyl- Raw materials

Benzoic acid, 2-bromo-3-propyl- Preparation Products

Empfohlene Lieferanten
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
pengshengyue
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
pengshengyue
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.